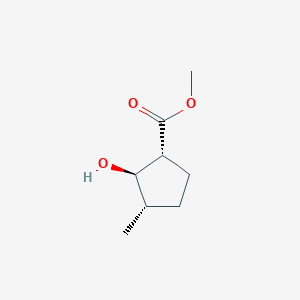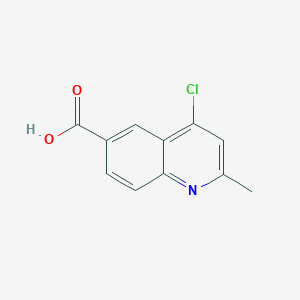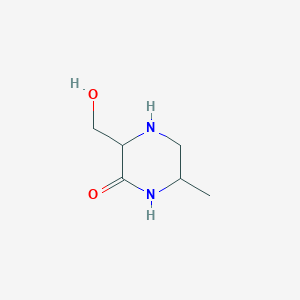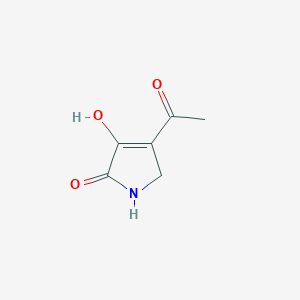
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, also known as AHPO, is a heterocyclic compound that has been widely studied for its biochemical and physiological effects. It is a key intermediate in the synthesis of various natural products and has been used as a starting material for the development of new drugs.
Mechanism Of Action
The mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. It is readily available in large quantities and can be easily synthesized. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is also stable and can be stored for long periods of time. However, there are some limitations to its use. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one research. One area of interest is the development of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one's effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to fully understand the mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its effects on various cell types and tissues.
Conclusion:
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a starting material for the synthesis of various natural products. While there are some limitations to its use, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. Future research will continue to explore the potential therapeutic applications of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its mechanism of action.
Scientific Research Applications
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been used as a starting material for the synthesis of various natural products, including the antitumor agent, discorhabdin C.
properties
CAS RN |
170436-02-9 |
|---|---|
Product Name |
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one |
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
InChI Key |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC1)O |
synonyms |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

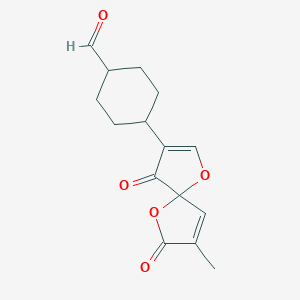
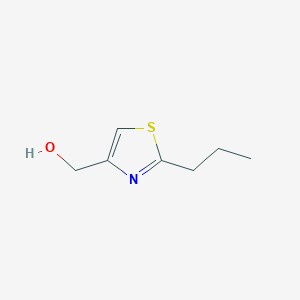
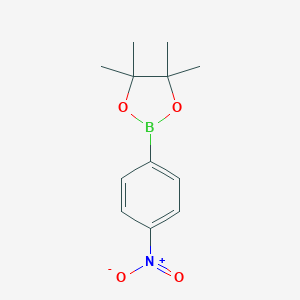
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
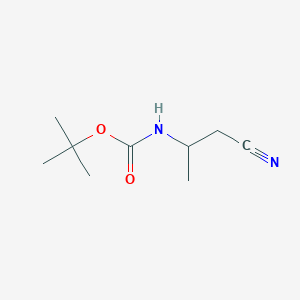
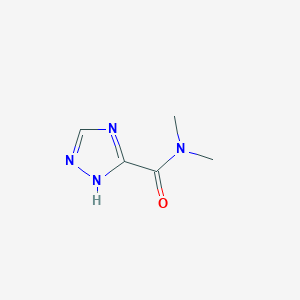

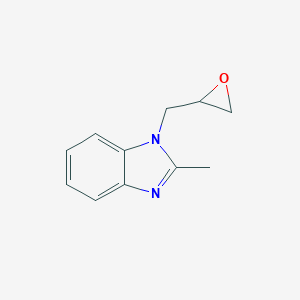

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
